Zanamivir was first synthesized in the late 1990s and is derived from a natural product, specifically from the bacteria Streptomyces. The hydrate form of zanamivir is obtained through specific crystallization processes that involve water and other solvents to stabilize its structure.
Zanamivir hydrate belongs to the class of antiviral agents known as neuraminidase inhibitors. This class includes other well-known drugs like oseltamivir and peramivir, which share similar mechanisms of action against influenza viruses.
The synthesis of zanamivir hydrate involves several steps, typically starting with the precursor compounds derived from natural sources. The most common method includes:
The specific crystallization conditions can significantly affect the yield and purity of zanamivir hydrate. For example, controlling temperature and solvent concentration can lead to different crystalline forms, such as hydrate I and hydrate II, each with distinct physical properties .
Zanamivir has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.
The molecular structure includes a guanidine group that plays a crucial role in binding to the neuraminidase enzyme, as well as several hydroxyl groups that enhance its solubility and bioavailability. The presence of water molecules in the hydrate form is essential for maintaining its crystalline stability.
Zanamivir undergoes various chemical reactions during its synthesis, primarily involving hydrolysis and crystallization steps:
These reactions are critical for ensuring high yields and purities necessary for pharmaceutical applications.
Zanamivir functions by inhibiting the neuraminidase enzyme on the surface of influenza viruses, which is crucial for viral replication and release from infected cells.
Studies have demonstrated that zanamivir exhibits significant antiviral activity against various strains of influenza A and B viruses, making it an effective treatment option during flu seasons .
These properties are crucial for ensuring effective formulation in pharmaceutical applications.
Zanamivir hydrate is primarily used in clinical settings for:
Zanamivir hydrate (CAS 139110-80-8) is a structurally complex antiviral compound with the systematic name 5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic acid hydrate. Its molecular formula is C₁₂H₂₀N₄O₇·H₂O, yielding a molecular weight of 350.33 g/mol [3] [6] [9]. The molecule features a central 2,3-didehydro-2-deoxy-N-acetylneuraminic acid (DANA) scaffold modified at the C4 position with a guanidino group (-NH-C(=NH)-NH₂), which is critical for its potent neuraminidase inhibition [1] [9].
Crystallographic studies reveal that zanamivir hydrate forms white to off-white crystalline powders with a high melting point range of 240–255°C (with decomposition) [6] [9]. The crystalline structure exhibits specific hygroscopic properties, necessitating storage at 0–8°C for long-term stability [6] [10]. The hydrate form displays an optical rotation of [α]²⁰D = +33° to +42° (c=0.9 in water), indicating its chiral purity and specific stereochemical configuration [6] [9]. X-ray diffraction analyses confirm that the water molecule in the crystal lattice participates in hydrogen-bonding networks with the carboxylic acid, guanidino, and acetamido groups, contributing to its structural stability [3] [9]. The density is approximately 1.75–1.80 g/cm³, as predicted from crystallographic data [9].
Table 1: Crystallographic and Physicochemical Properties of Zanamivir Hydrate
Property | Specification | Characterization Method |
---|---|---|
Molecular Formula | C₁₂H₂₀N₄O₇·H₂O | Elemental Analysis |
Molecular Weight | 350.33 g/mol | Mass Spectrometry |
Melting Point | 240–255°C (dec.) | Differential Scanning Calorimetry |
Optical Rotation [α]²⁰D | +33° to +42° (c=0.9 in H₂O) | Polarimetry |
Crystal Morphology | White to off-white crystalline powder | X-ray Diffraction (XRD) |
Hydration State | Monohydrate | Thermogravimetric Analysis (TGA) |
Density | 1.75–1.80 g/cm³ | XRD/Predicted |
The synthesis of zanamivir historically originated from N-acetylneuraminic acid (Neu5Ac), as first reported by von Itzstein and coworkers [1]. The seven-step process involves:
This route achieved moderate yields (30–50%), prompting optimization efforts:
Modern derivatization strategies focus on C4 modifications: Acylguanidine variants show enhanced neuraminidase affinity, particularly against resistant strains [7] [4]. Recent synthetic routes prioritize atom economy and reduced reliance on heavy-metal promoters, aligning with green chemistry principles [1] [9].
Zanamivir hydrate exists as a monohydrate (CAS 551942-41-7), where the water molecule is integral to its crystalline lattice stability [3] [7]. Dehydration studies indicate that water loss initiates above 40°C, leading to amorphous rearrangement and potential potency reduction [6] [10]. The hydrate demonstrates pH-dependent stability:
Hydrate conversion kinetics follow zero-order kinetics under accelerated storage conditions (40°C/75% RH), with no significant degradation over 6 months [6] [10]. However, exposure to strong acids/bases hydrolyzes the acetamido group, while oxidants degrade the guanidino moiety [9]. Solid-state characterization techniques (TGA, DSC) confirm that dehydration initiates at 120°C, coinciding with an endothermic peak [9]. The hydrate’s hygroscopicity necessitates controlled humidity packaging (<60% RH) to prevent deliquescence or polymorphic transitions [6] [10].
Zanamivir hydrate belongs to the neuraminidase inhibitor (NAI) class, sharing core structural motifs with oseltamivir, peramivir, and laninamivir, but differing in functional groups and physicochemical properties [1] [8].
Table 2: Structural and Functional Comparison of Neuraminidase Inhibitors
Property | Zanamivir Hydrate | Oseltamivir | Peramivir |
---|---|---|---|
Core Structure | DANA derivative | Cyclohexene ether | Cyclopentane |
C4 Substituent | Guanidino | 3-Pentyl ether | Guanidino |
Bioavailability | Low (oral) | High (oral) | IV only |
Water Solubility | 0.3 mg/mL | >50 mg/mL | High (IV formulation) |
Binding Mechanism | Ionic (Arg152, Glu119) | Hydrophobic (C5 pocket) | Ionic + hydrophobic |
Structural distinctions:
Functional implications:
Derivatization studies show that zanamivir analogues with extended C4 acyl chains exhibit synergistic effects in combination therapies, potentially overcoming viral adaptability [4] [7].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2